molecular formula C12H12FNO B12620223 8-Fluoro-2-propyl-4-quinolinol CAS No. 1070879-95-6

8-Fluoro-2-propyl-4-quinolinol

Cat. No.: B12620223
CAS No.: 1070879-95-6
M. Wt: 205.23 g/mol
InChI Key: JZPNQIKHMCSDPX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-2-propyl-4-quinolinol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluoroaniline with suitable aldehydes or ketones under acidic or basic conditions to form the quinoline ring . The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-2-propyl-4-quinolinol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Fluoro-2-propyl-4-quinolinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

1070879-95-6

Molecular Formula

C12H12FNO

Molecular Weight

205.23 g/mol

IUPAC Name

8-fluoro-2-propyl-1H-quinolin-4-one

InChI

InChI=1S/C12H12FNO/c1-2-4-8-7-11(15)9-5-3-6-10(13)12(9)14-8/h3,5-7H,2,4H2,1H3,(H,14,15)

InChI Key

JZPNQIKHMCSDPX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)C2=C(N1)C(=CC=C2)F

Origin of Product

United States

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